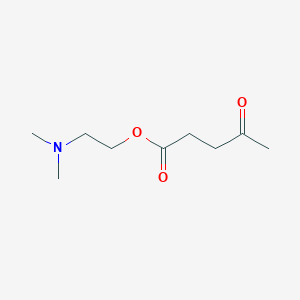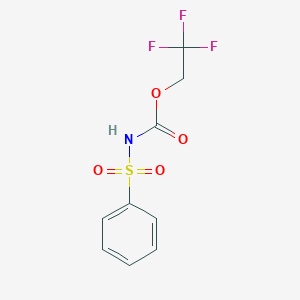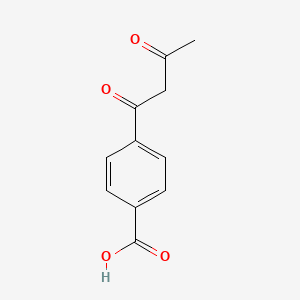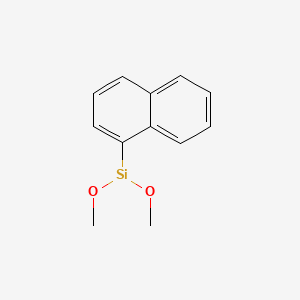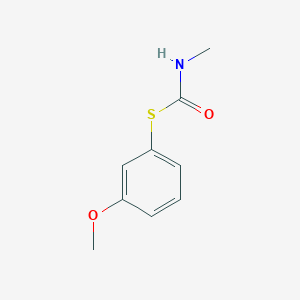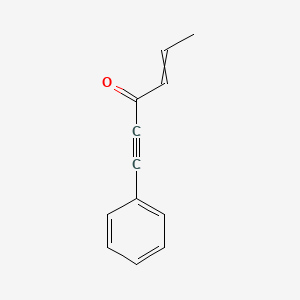
1-Phenylhex-4-en-1-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylhex-4-en-1-yn-3-one is an organic compound with the molecular formula C12H10O. It is characterized by a phenyl group attached to a hexen-ynone backbone. This compound is of interest due to its unique structure, which combines an aromatic ring with both alkene and alkyne functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylhex-4-en-1-yn-3-one can be synthesized via palladium-catalyzed sequential decarboxylation and carbonylation of allyl alkynoates. The typical procedure involves the use of allyl alkynoates, palladium catalysts, and t-butylisonitrile in toluene under nitrogen at room temperature .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylhex-4-en-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of phenylhex-4-en-1-yn-3-one derivatives with additional oxygen functionalities.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated phenylhex-4-en-1-yn-3-one derivatives.
Applications De Recherche Scientifique
1-Phenylhex-4-en-1-yn-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenylhex-4-en-1-yn-3-one involves its interaction with molecular targets through its reactive alkyne and alkene groups. These functionalities can participate in various biochemical pathways, leading to the formation of reactive intermediates that exert biological effects. The phenyl group also contributes to the compound’s ability to interact with aromatic receptors and enzymes .
Comparaison Avec Des Composés Similaires
1-Phenyl-1-hexyn-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-Phenyl-1-penten-4-yn-3-ol: Contains a penten-ynone backbone with a hydroxyl group.
Uniqueness: 1-Phenylhex-4-en-1-yn-3-one is unique due to its combination of aromatic, alkyne, and alkene functionalities, which provide a versatile platform for chemical modifications and biological interactions .
Propriétés
Numéro CAS |
63124-72-1 |
|---|---|
Formule moléculaire |
C12H10O |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-phenylhex-4-en-1-yn-3-one |
InChI |
InChI=1S/C12H10O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-8H,1H3 |
Clé InChI |
JVFQHXGHLZGVQY-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


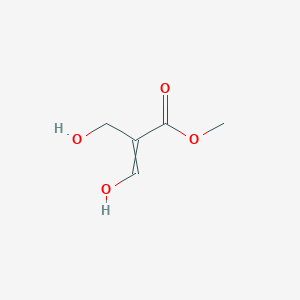
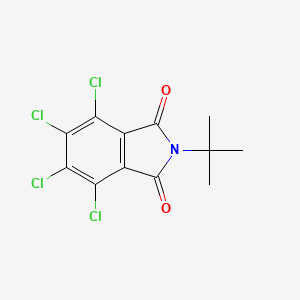
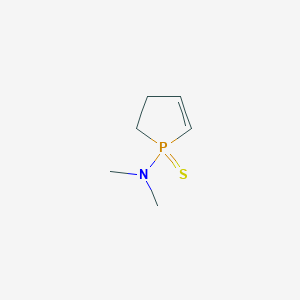

![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
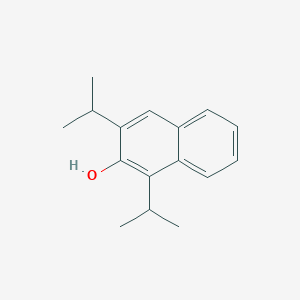
![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)

![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
